molecular formula C9H17NO B598087 4-Methoxybicyclo[2.2.2]octan-1-amine CAS No. 135908-32-6

4-Methoxybicyclo[2.2.2]octan-1-amine

Cat. No.: B598087
CAS No.: 135908-32-6
M. Wt: 155.241
InChI Key: HJIPZKFREVBQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxybicyclo[222]octan-1-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[222]octane core with a methoxy group at the fourth position and an amine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the bicyclic core is replaced by a methoxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxo derivatives of the bicyclic core.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxybicyclo[2.2.2]octan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxybicyclo[2.2.2]octan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amine groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

    4-Hydroxybicyclo[2.2.2]octan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    4-Methylbicyclo[2.2.2]octan-1-amine: Similar structure but with a methyl group instead of a methoxy group.

    4-Ethoxybicyclo[2.2.2]octan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: 4-Methoxybicyclo[2.2.2]octan-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and medicinal applications.

Properties

IUPAC Name

4-methoxybicyclo[2.2.2]octan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-11-9-5-2-8(10,3-6-9)4-7-9/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIPZKFREVBQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(CC1)(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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